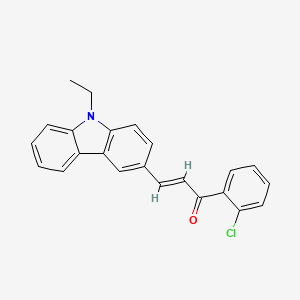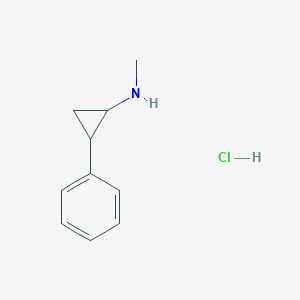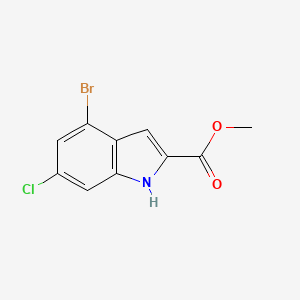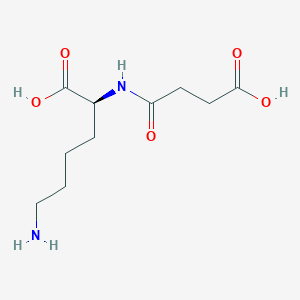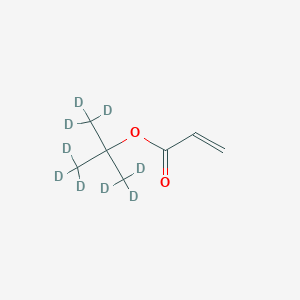
Tert-butyl-d9 acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl-d9 acrylate is a deuterated form of tert-butyl acrylate, where the hydrogen atoms in the tert-butyl group are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties, including its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl-d9 acrylate can be synthesized through the esterification of acrylic acid with tert-butyl-d9 alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as fractional distillation, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl-d9 acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound) under the influence of radical initiators.
Addition Reactions: It readily undergoes addition reactions with a wide variety of organic and inorganic compounds.
Hydrolysis: It can be hydrolyzed to form acrylic acid and tert-butyl-d9 alcohol.
Common Reagents and Conditions
Radical Initiators: Used in polymerization reactions.
Acids and Bases: Used in hydrolysis reactions.
Organometallic Compounds: Used in addition reactions.
Major Products Formed
Poly(this compound): Formed through polymerization.
Acrylic Acid and Tert-butyl-d9 Alcohol: Formed through hydrolysis.
Scientific Research Applications
Tert-butyl-d9 acrylate is used in various scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of deuterated polymers.
Biology: Used in the study of metabolic pathways involving deuterated compounds.
Medicine: Used in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl-d9 acrylate involves its reactivity as an acrylate ester. It can undergo polymerization to form long-chain polymers, which can be used in various applications. The deuterium atoms in the tert-butyl group provide stability and can influence the reactivity and properties of the resulting polymers.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acrylate: The non-deuterated form of tert-butyl-d9 acrylate.
Methyl acrylate: Another acrylate ester with different alkyl group.
Ethyl acrylate: Similar to tert-butyl acrylate but with an ethyl group.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and can influence the reactivity and properties of the compound. This makes it valuable in scientific research, particularly in studies involving deuterated compounds.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] prop-2-enoate |
InChI |
InChI=1S/C7H12O2/c1-5-6(8)9-7(2,3)4/h5H,1H2,2-4H3/i2D3,3D3,4D3 |
InChI Key |
ISXSCDLOGDJUNJ-WVZRYRIDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)C=C |
Canonical SMILES |
CC(C)(C)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


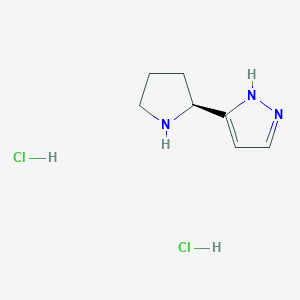
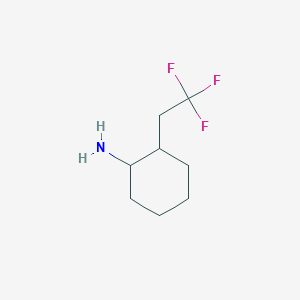
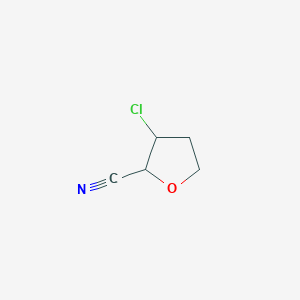
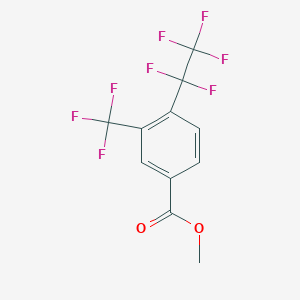
![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)
![4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B12311111.png)

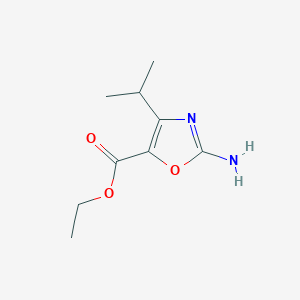
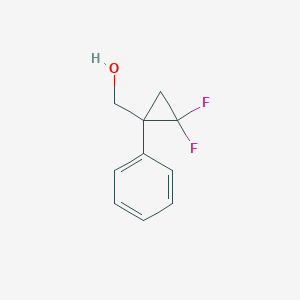
![3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)
